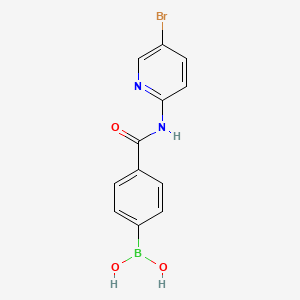

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid

Description

Properties

IUPAC Name |

[4-[(5-bromopyridin-2-yl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BBrN2O3/c14-10-5-6-11(15-7-10)16-12(17)8-1-3-9(4-2-8)13(18)19/h1-7,18-19H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSWODYLBGXANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BBrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid typically involves the reaction of 5-bromo-2-aminopyridine with 4-formylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling and substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized Derivatives: Formed through oxidation reactions.

Substituted Pyridine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that boronic acids, including 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid, play a crucial role in the development of anticancer agents. The compound has been evaluated for its potential as an inhibitor of various molecular targets involved in cancer progression. For instance, studies have shown that derivatives of boronic acids can inhibit the activity of proteasomes, which are crucial for protein degradation in cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and subsequent cancer cell death .

Targeting Kinases

The compound has been investigated as a potential inhibitor of specific kinases involved in cancer signaling pathways. For example, it has shown promise as an inhibitor of UNC51-like kinase 1 (ULK1), which is overexpressed in non-small cell lung cancer (NSCLC). In vitro studies demonstrated that the compound could induce apoptosis and block autophagy in A549 lung cancer cells, suggesting its potential as a therapeutic agent for NSCLC .

Cross-Coupling Reactions

This compound is utilized in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are fundamental in organic synthesis for constructing complex molecules from simpler ones. The compound serves as a boron source, facilitating the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

Synthesis of Bioactive Molecules

The compound is also involved in the synthesis of biologically active molecules, including:

- Hybrid peptidomimetic molecules that act as inhibitors of signal transducer and activator of transcription 3 (STAT3), which is implicated in various cancers.

- Vasopressin V1B receptor antagonists that are being explored for their antidepressant and anxiolytic properties.

- (Thienopyridine)carboxamides acting as checkpoint kinase 1 (CHK1) inhibitors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a reactive intermediate, which then couples with an aryl halide to form the desired biaryl product. The bromine atom in the pyridine ring can also participate in substitution reactions, leading to the formation of various substituted derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related boronic acids:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Position: The bromine at position 5 on the pyridine ring in the target compound enhances electrophilicity, facilitating cross-coupling reactions compared to non-halogenated analogues like (4-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid .

Boronic Acid Position : Boronic acids attached to phenyl rings (e.g., meta or para) exhibit distinct electronic environments. The para position in the target compound allows optimal conjugation, improving stability and reactivity .

Halogen Effects : Bromine’s size and polarizability increase steric and electronic effects compared to smaller halogens like fluorine (e.g., 2-Bromo-5-fluoropyridine-4-boronic acid) .

Reactivity in Cross-Coupling Reactions

The target compound’s boronic acid group participates in Suzuki-Miyaura reactions with aryl halides. Comparative studies suggest:

- Reaction Efficiency : Bromine at position 5 enhances oxidative addition with palladium catalysts, outperforming chlorinated analogues like (6-Chloropyridin-3-yl)boronic acid (CAS 827614-64-2) .

Pharmaceutical Relevance

- Cabozantinib Intermediate: The aminocarbonyl group in the target compound aids in binding to kinase domains, a feature absent in simpler boronic acids like (6-Bromopyridin-3-yl)boronic acid .

- Versatility : Derivatives like (3-(Dimethylcarbamoyl)phenyl)boronic acid (CAS 373384-14-6) are explored for protease inhibition but lack the pyridine ring’s aromatic synergy .

Biological Activity

4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which allows it to engage in various chemical reactions and interact with biological targets. Below, we explore its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₁BrN₂O₃

- Molecular Weight : 292.14 g/mol

- Purity : Typically around 95%

- Hazard Classification : Irritant; Health Hazard

The biological activity of this compound primarily arises from its ability to form reversible complexes with polyhydroxy compounds, such as proteins and nucleotides. This property enables modulation of various biological processes, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes critical for cellular functions.

- Receptor Antagonism : It has been shown to act as an antagonist at certain receptors, potentially influencing signaling pathways.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanisms often involve:

- Proteasome Inhibition : Boronic acids can inhibit proteasomes, which play a crucial role in protein degradation within cancer cells. This inhibition can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death.

Case Study: Inhibition of STAT3

A study published in Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the STAT3 signaling pathway, which is often dysregulated in cancers. The modifications introduced by the boronic acid group enhanced binding affinity and selectivity towards the target protein .

Antibacterial and Antiviral Properties

Boronic acids have also been investigated for their antibacterial and antiviral activities:

- Antibacterial Activity : The introduction of the boronic acid moiety into bioactive molecules has shown improved selectivity and potency against various bacterial pathogens. The compound's ability to interact with bacterial enzymes makes it a candidate for developing new antibacterial agents.

Case Study: Antimicrobial Activity

In another study, researchers synthesized several boronic acid derivatives, including this compound, which exhibited promising results against drug-resistant bacterial strains. The mechanism involved inhibition of bacterial enzymes critical for cell wall synthesis .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Carbamoylbenzeneboronic acid | Moderate anticancer | Proteasome inhibition |

| 4-Carbamoylphenylboronic acid | Antibacterial | Enzyme inhibition |

| This compound | High anticancer & antimicrobial | Reversible complex formation with biomolecules |

Applications in Drug Development

The versatility of this compound in drug development is noteworthy:

- Therapeutic Agents : Its derivatives are being synthesized to create hybrid molecules that can act as STAT3 inhibitors or vasopressin V1B receptor antagonists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-Bromo-pyridin-2-yl)aminocarbonylphenylboronic acid to avoid boroxin formation and silica gel binding?

- Methodological Answer : Prioritize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to their selectivity for boronic acids. Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to prevent boroxin formation . For purification, avoid silica gel chromatography; instead, employ recrystallization or precipitation in non-polar solvents. Monitor reaction progress via TLC or HPLC to optimize intermediate isolation yields.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer : Combine / NMR to confirm the aromatic and boronic acid moieties. Use FT-IR to identify the carbonyl (C=O) stretch (~1650–1700 cm) and B-O vibrations (~1350 cm). X-ray crystallography (as in ) resolves supramolecular packing, while mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via elemental analysis or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, carbonyl) affect this boronic acid’s reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : The bromo and carbonyl groups decrease electron density at the boronic acid, enhancing oxidative addition with Pd(0) catalysts. Optimize conditions using Pd(OAc) with SPhos ligand in a 1:2 ratio, and KCO as base in DMF/HO (3:1) at 80°C. Monitor coupling efficiency via NMR if fluorinated aryl partners are used .

Q. How can contradictory yield data in literature (e.g., 30% vs. 70%) for similar boronic acids be reconciled?

- Methodological Answer : Analyze variables such as solvent purity (anhydrous vs. technical grade), catalyst aging, and substrate ratios. Reproduce protocols with controlled moisture levels (e.g., molecular sieves) and inert conditions. Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, ligand choice) impacting yields .

Q. What strategies stabilize this boronic acid in aqueous solutions for biological assays?

- Methodological Answer : Employ buffered solutions (pH 7–8) to minimize hydrolysis. Add 1–5% DMSO or glycerol to reduce aggregation. Confirm stability via UV-Vis spectroscopy (monitor absorbance shifts at 280 nm over 24 hours). For long-term storage, lyophilize the compound with trehalose as a cryoprotectant .

Q. How to design experiments probing its role in supramolecular assemblies (e.g., sugar sensing)?

- Methodological Answer : Use fluorescence titration assays with dansyl-labeled sugars (e.g., glucose, fructose) in PBS (pH 7.4). Measure binding constants () via Stern-Volmer plots. Complement with Hirshfeld surface analysis (as in ) to map intermolecular interactions (e.g., H-bonding, π-π stacking) .

Q. What mechanistic insights explain solvent effects on its catalytic activity in cross-couplings?

- Methodological Answer : Compare reaction rates in polar aprotic (DMF, DMSO) vs. ethereal solvents (THF, dioxane) using kinetic studies (e.g., in situ IR). Density Functional Theory (DFT) calculations can model solvent-coordinated Pd intermediates. Validate with NMR to track boronic acid coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.